molecular formula C14H15NO3 B1268962 6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester CAS No. 85418-73-1

6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester

Cat. No. B1268962
Key on ui cas rn: 85418-73-1
M. Wt: 245.27 g/mol
InChI Key: ZFOFJXFVCJQXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05081121

Procedure details

p-Ethylaniline (5.0 g) and diethyl ethoxymethylenemalonate (10.7 g) were reacted in the same manner as in Experimental Example 1 to give 3-ethoxycarbonyl-6-ethyl-4(1H)-quinolone (3.6 g). The compound (2.8 g) was N-ethylated with potassium carbonate (2.3 g) and ethyl iodide (2.1 g) in the same manner as in Experimental Example 9 to give 1,6-diethyl-3-ethoxycarbonyl-4(1H)-quinolone (compound 85, 1.55 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].C([O:12][CH:13]=[C:14]([C:20](OCC)=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16])C>>[CH2:18]([O:17][C:15]([C:14]1[C:13](=[O:12])[C:8]2[C:6](=[CH:5][CH:4]=[C:3]([CH2:1][CH3:2])[CH:9]=2)[NH:7][CH:20]=1)=[O:16])[CH3:19]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C1=CC=C(N)C=C1
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CNC2=CC=C(C=C2C1=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.